Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Ethyl 2-[(2Z)-2-[(4-oxo-4H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2Z)-2-[(4-oxo-4H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-4H-chromene-3-carboxylic acid with 2-aminobenzothiazole under acidic conditions to form the intermediate product. This intermediate is then esterified with ethyl acetate in the presence of a catalyst such as sulfuric acid to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2Z)-2-[(4-oxo-4H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
Ethyl 2-[(2Z)-2-[(4-oxo-4H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application:
Anticancer: Inhibits cell proliferation by interfering with DNA synthesis and inducing apoptosis.
Antimicrobial: Disrupts bacterial cell wall synthesis and inhibits essential enzymes.
Enzyme Inhibition: Binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-oxo-4H-chromene-2-carboxylate
- Ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[(4-oxo-4H-chromen-3-yl)carbonyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Uniqueness
Ethyl 2-[(2Z)-2-[(4-oxo-4H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its dual chromene-benzothiazole structure, which imparts a combination of biological activities not commonly found in other compounds. This dual functionality makes it a versatile candidate for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C21H16N2O5S |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
InChI |
InChI=1S/C21H16N2O5S/c1-2-27-18(24)11-23-15-8-4-6-10-17(15)29-21(23)22-20(26)14-12-28-16-9-5-3-7-13(16)19(14)25/h3-10,12H,2,11H2,1H3 |
InChI Key |
ZVYDIDVWIVCCIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=COC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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